molecular formula C12H6F4O4 B1393726 5-[3-Fluoro-5-(trifluoromethyl)phenoxy]-2-furoic acid CAS No. 1255147-75-1

5-[3-Fluoro-5-(trifluoromethyl)phenoxy]-2-furoic acid

Cat. No.: B1393726
CAS No.: 1255147-75-1
M. Wt: 290.17 g/mol
InChI Key: MRBYFFDOXJVZMS-UHFFFAOYSA-N
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Description

5-[3-Fluoro-5-(trifluoromethyl)phenoxy]-2-furoic acid is an organic compound characterized by the presence of fluorine atoms and a furoic acid moiety The compound is notable for its unique structural features, which include a trifluoromethyl group and a phenoxy group attached to a furoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-Fluoro-5-(trifluoromethyl)phenoxy]-2-furoic acid typically involves multiple steps, starting with the preparation of the phenoxy intermediate. One common method involves the reaction of 3-fluoro-5-(trifluoromethyl)phenol with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[3-Fluoro-5-(trifluoromethyl)phenoxy]-2-furoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the stability of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while oxidation can produce carboxylic acids.

Mechanism of Action

The mechanism of action of 5-[3-Fluoro-5-(trifluoromethyl)phenoxy]-2-furoic acid involves its interaction with specific molecular targets. The trifluoromethyl and phenoxy groups enhance its ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-Fluoro-5-(trifluoromethyl)phenoxy]-2-furoic acid is unique due to its combination of a furoic acid backbone with fluorinated substituents. This structure imparts distinct chemical properties, such as high lipophilicity and stability, making it valuable in various applications.

Properties

IUPAC Name

5-[3-fluoro-5-(trifluoromethyl)phenoxy]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F4O4/c13-7-3-6(12(14,15)16)4-8(5-7)19-10-2-1-9(20-10)11(17)18/h1-5H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBYFFDOXJVZMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)OC2=CC(=CC(=C2)C(F)(F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201172531
Record name 2-Furancarboxylic acid, 5-[3-fluoro-5-(trifluoromethyl)phenoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201172531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255147-75-1
Record name 2-Furancarboxylic acid, 5-[3-fluoro-5-(trifluoromethyl)phenoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255147-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furancarboxylic acid, 5-[3-fluoro-5-(trifluoromethyl)phenoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201172531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[3-Fluoro-5-(trifluoromethyl)phenoxy]-2-furoic acid
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5-[3-Fluoro-5-(trifluoromethyl)phenoxy]-2-furoic acid
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5-[3-Fluoro-5-(trifluoromethyl)phenoxy]-2-furoic acid
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5-[3-Fluoro-5-(trifluoromethyl)phenoxy]-2-furoic acid
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